1-Tetradecylpyrrolidine
Description
1-Tetradecylpyrrolidine is a pyrrolidine derivative featuring a 14-carbon alkyl chain (tetradecyl group) attached to the nitrogen atom of the pyrrolidine ring (a five-membered saturated amine heterocycle). The tetradecyl chain confers lipophilicity, influencing solubility and membrane interactions, which is critical for biological activity or material science applications.
Properties
CAS No. |
74673-29-3 |
|---|---|
Molecular Formula |
C18H37N |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
1-tetradecylpyrrolidine |
InChI |
InChI=1S/C18H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17-14-15-18-19/h2-18H2,1H3 |
InChI Key |
SKLSMNSZLCSTFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of Pyrrolidine Derivatives
Pyrrolidine derivatives vary based on substituents at the nitrogen or carbon positions. Key comparisons include:
Key Observations :
- Alkyl Chain Length : The tetradecyl group in this compound increases lipophilicity compared to shorter-chain analogs (e.g., methyl or ethyl substituents), impacting bioavailability and aggregation behavior.
- Substituent Effects: Polar groups (e.g., esters, cyano) improve solubility and enable hydrogen bonding, as seen in ’s derivative .
- Biological Activity : Spiropyrrolidines demonstrate antimicrobial properties, suggesting that N-alkylpyrrolidines with bulky substituents may exhibit enhanced bioactivity .
Comparison with Pyridinium Salts
Key differences:
| Property | This compound | Tetradecylpyridinium Chloride |
|---|---|---|
| Heterocycle | Saturated pyrrolidine (amine) | Aromatic pyridine (quaternary ammonium) |
| Charge | Neutral | Positively charged (chloride counterion) |
| Solubility | Likely organic-soluble | Water-soluble due to ionic nature |
| Applications | Potential drug delivery | Disinfectants, fabric softeners |
Functional Insight : The aromaticity and charge of pyridinium salts enhance water solubility and antimicrobial efficacy, whereas pyrrolidine derivatives may favor lipid membrane interactions .
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